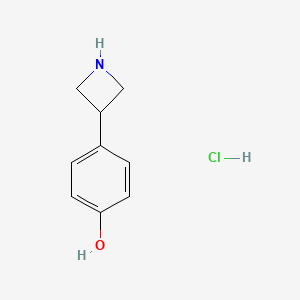

4-(Azetidin-3-yl)phenol hydrochloride

Übersicht

Beschreibung

4-(Azetidin-3-yl)phenol hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a derivative of phenol and contains an azetidine ring, which gives it unique properties that make it useful in several applications.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

4-(Azetidin-3-yl)phenol hydrochloride can participate in polymerization reactions. Researchers investigate its incorporation into polymer chains to enhance material properties. Whether as a monomer or a functional group, it contributes to the development of new materials with tailored properties, such as solubility, mechanical strength, and thermal stability.

These applications highlight the versatility and potential of 4-(azetidin-3-yl)phenol hydrochloride in scientific research. As always, further studies and collaborations across disciplines will deepen our understanding and unlock additional uses for this intriguing compound . If you have any specific questions or need further details, feel free to ask!

Wirkmechanismus

Mode of Action

The mode of action involves the binding of 4-(Azetidin-3-yl)phenol hydrochloride to its target receptors or enzymes. This binding can either activate or inhibit the target’s function. For instance, if the compound binds to a receptor, it may mimic the natural ligand, leading to receptor activation and subsequent cellular responses. Alternatively, it may block the receptor, preventing the natural ligand from binding and thus inhibiting the receptor’s function .

Biochemical Pathways

The interaction of 4-(Azetidin-3-yl)phenol hydrochloride with its targets can affect various biochemical pathways. These pathways might include signal transduction cascades, metabolic pathways, or gene expression regulation. The downstream effects depend on the specific targets and can range from altered cellular metabolism to changes in gene expression patterns .

Pharmacokinetics

The pharmacokinetics of 4-(Azetidin-3-yl)phenol hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, potentially crossing the blood-brain barrier if it targets central nervous system receptors. Metabolism typically occurs in the liver, where the compound may be converted into active or inactive metabolites. Finally, excretion is primarily through the kidneys .

Result of Action

At the molecular level, the action of 4-(Azetidin-3-yl)phenol hydrochloride can lead to changes in receptor activity or enzyme function. These changes can result in altered cellular signaling, metabolic shifts, or modifications in gene expression. At the cellular level, these molecular changes can influence cell behavior, such as proliferation, differentiation, or apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(Azetidin-3-yl)phenol hydrochloride. For example, extreme pH levels or high temperatures might degrade the compound, reducing its efficacy. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic effectiveness .

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-3-1-7(2-4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXWTJFNXAXLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-3-yl)phenol hydrochloride | |

CAS RN |

7606-33-9 | |

| Record name | Phenol, 4-(3-azetidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

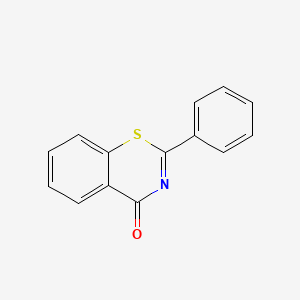

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1660328.png)

![2-[Bis(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B1660334.png)

![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-methylbenzenesulfonate](/img/structure/B1660342.png)